
(R)-2-Amino-3-(6-bromopyridin-3-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is a heterocyclic amino acid derivative It features a brominated pyridine ring attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of a boronic acid derivative with a bromopyridine . The reaction conditions often involve mild temperatures and the use of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The bromine atom in the pyridine ring can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Pyridine derivatives without the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In plant biology, this compound has been studied for its effects on plant growth and development. It has been shown to interfere with the morphological development of certain plants, such as Arabidopsis thaliana .
Medicine: This compound is of interest in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of various biological activities and potential therapeutic applications.
Industry: In the chemical industry, ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in various binding interactions, while the amino acid moiety can mimic natural substrates or inhibitors. These interactions can modulate biological pathways, leading to the observed effects in different applications.
Comparaison Avec Des Composés Similaires
3-Bromopyridine: A simpler brominated pyridine derivative used in similar synthetic applications.
2-Amino-3-(5-bromopyridin-3-yl)propanoic acid: A structural isomer with the bromine atom in a different position on the pyridine ring.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: A chlorinated analog with similar chemical properties but different reactivity.
Uniqueness: ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and binding interactions. This makes it a valuable compound for targeted synthetic and biological applications.
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(6-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
Clé InChI |
RULMBGFAPYCPJN-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=NC=C1C[C@H](C(=O)O)N)Br |
SMILES canonique |
C1=CC(=NC=C1CC(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
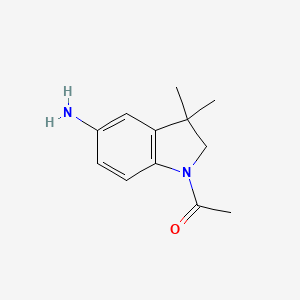
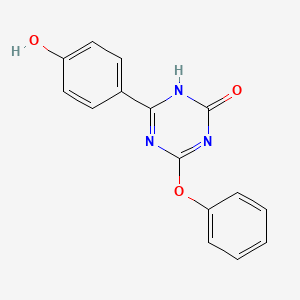
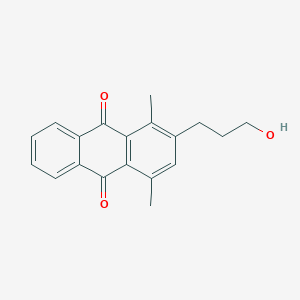

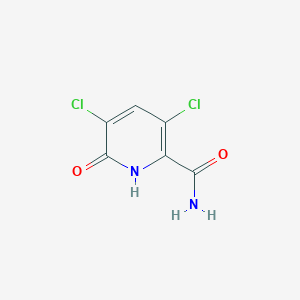



![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
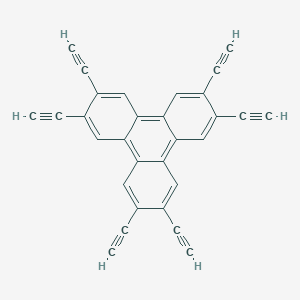
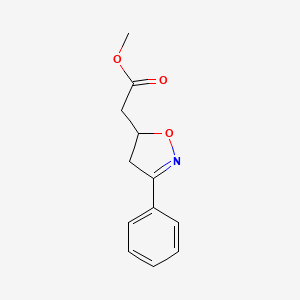
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
